2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride
CAS No.: 1219957-01-3
Cat. No.: VC2930014
Molecular Formula: C9H19ClFNO
Molecular Weight: 211.7 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride - 1219957-01-3](/images/structure/VC2930014.png)
Specification
CAS No. | 1219957-01-3 |
---|---|
Molecular Formula | C9H19ClFNO |
Molecular Weight | 211.7 g/mol |
IUPAC Name | 2-[2-(2-fluoroethoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C9H18FNO.ClH/c10-5-8-12-7-4-9-3-1-2-6-11-9;/h9,11H,1-8H2;1H |
Standard InChI Key | XNMGGXWPIJPDCR-UHFFFAOYSA-N |
SMILES | C1CCNC(C1)CCOCCF.Cl |
Canonical SMILES | C1CCNC(C1)CCOCCF.Cl |
Introduction
Chemical Properties and Structure
2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is characterized by a piperidine ring with a 2-fluoroethoxy-ethyl substituent. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Physical and Chemical Characteristics
The compound has the following key properties:
Property | Value |
---|---|
CAS Number | 1220016-39-6 |
Molecular Formula | C₉H₁₉ClFNO |
Molecular Weight | 211.70 g/mol |
MDL Number | MFCD13560203 |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The structure consists of a six-membered piperidine ring with a 2-(2-fluoroethoxy)ethyl side chain at the 2-position, forming a hydrochloride salt . This creates a molecule with potential hydrogen bonding capabilities through the nitrogen atom and the oxygen in the side chain, while the fluorine atom introduces unique electronic properties.
Related Compounds and Structural Variations
2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride belongs to a family of fluoroethoxy-substituted piperidine derivatives. Notable positional isomers include:
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3-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride (CAS: 1220016-39-6)
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4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride (CAS: 1219967-26-6)
These positional isomers differ in the location of the substituent on the piperidine ring, which can significantly affect their biological activity and physicochemical properties. The strategic placement of the 2-(2-fluoroethoxy)ethyl group at different positions allows for exploration of structure-activity relationships in drug development.
Synthesis Methods
Various approaches can be employed for the synthesis of 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride, drawing from established methods for similar compounds.
Fluoroethylation Approaches
One potential synthetic route involves fluoroethylation of appropriate piperidine derivatives. This typically employs fluoroethylating reagents such as 2-fluoroethyl tosylate ([18F]FETs) or 2-fluoroethyl-1,3-disulfonate ([18F]FEBr2Bs), particularly when radiolabeled versions are desired .
The general reaction involves:
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Preparation of a suitable piperidine intermediate
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Introduction of the fluoroethoxy group using selective fluoroethylation reagents
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Formation of the hydrochloride salt
Studies have shown that different fluoroethylating reagents exhibit varying reactivity, with [18F]FEBr2Bs providing higher radiochemical yields (87%) compared to [18F]FETs (64%) in model compounds .
Direct Substitution Methods
For similar compounds like 2-piperidinoethylchloride hydrochloride, direct substitution reactions have been reported:
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Reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol
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Conversion to the corresponding 2-chloroethyl derivative using thionyl chloride
This approach could potentially be modified to introduce the fluoroethoxy group instead of the chloroethyl moiety.
Pharmacological Properties and Applications
The fluoroethoxy-substituted piperidine structure suggests potential applications in central nervous system (CNS) drug development. While specific data on 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride is limited, insights can be drawn from research on similar compounds.
Physicochemical Properties Relevant to Drug Development
Fluorinated compounds often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts. Studies on similar fluoroethoxy-1,4-diphenethylpiperidine analogs have reported:
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Good lipophilicity with logP values in the range of 5.21–5.80
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Moderate to good water solubility (0.41–6.14 mg/mL)
These properties suggest that 2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride might possess a favorable drug-like profile, although specific measurements would be needed to confirm this.
Research Status and Current Applications
Use in Medicinal Chemistry
The compound represents an important structural scaffold in medicinal chemistry research. The fluoroethoxy group serves several purposes:
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Enhanced Metabolic Stability: Fluorination often reduces susceptibility to metabolic degradation
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Modified Lipophilicity: The fluorine atom alters the electronic distribution and lipophilicity of the molecule
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Potential PET Imaging: Fluorinated compounds can be readily adapted for positron emission tomography (PET) imaging by substituting with 18F isotope
Comparison with Related Compounds
Closely related compounds have shown diverse applications:
Compound | CAS Number | Key Features | Potential Applications |
---|---|---|---|
2-[2-(2-Fluoroethoxy)ethyl]piperidine HCl | 1220016-39-6 | 2-position substituent | Medicinal chemistry research |
3-[2-(2-Fluoroethoxy)ethyl]piperidine HCl | 1220016-39-6 | 3-position substituent | VMAT2 inhibition studies |
4-[2-(2-Fluoroethoxy)ethyl]piperidine HCl | 1219967-26-6 | 4-position substituent | Structural diversity in SAR studies |
2-[2-(2-Fluorophenoxy)ethyl]piperidine HCl | 1220018-87-0 | Contains fluorophenoxy group | CNS-targeted drug development |
N-(2-Chloroethyl)Piperidine HCl | 2008-75-5 | Contains chloroethyl group | Precursor in synthesis |
This comparison highlights the structural diversity that can be achieved through positional isomerism and substitution of different functional groups, potentially leading to varying biological activities and applications.
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